molecular formula C22H24N4O2 B11451961 N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11451961
M. Wt: 376.5 g/mol
InChI Key: PXAQXJIZFCJSLI-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Quinoxalin-2-yl Group: This can be achieved through nucleophilic substitution reactions where the quinoxalin-2-yl group is introduced to the piperidine ring.

    Attachment of the 3-Methoxybenzyl Group: This step involves the reaction of the intermediate compound with 3-methoxybenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide: Known for its unique combination of functional groups.

    N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(3-methoxybenzyl)-1-(quinoxalin-2-yl)piperidine-3-amine: Contains an amine group instead of a carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-28-18-8-4-6-16(12-18)13-24-22(27)17-7-5-11-26(15-17)21-14-23-19-9-2-3-10-20(19)25-21/h2-4,6,8-10,12,14,17H,5,7,11,13,15H2,1H3,(H,24,27)

InChI Key

PXAQXJIZFCJSLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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